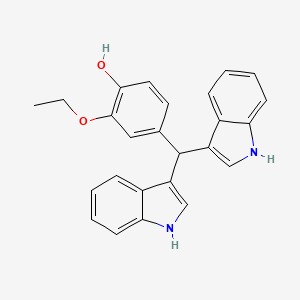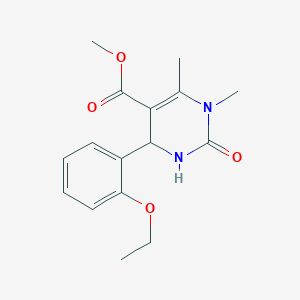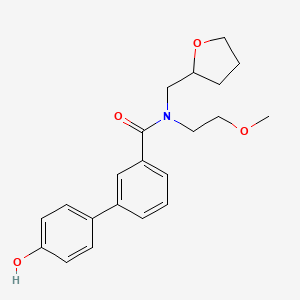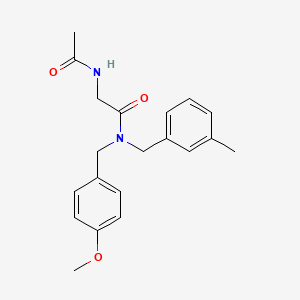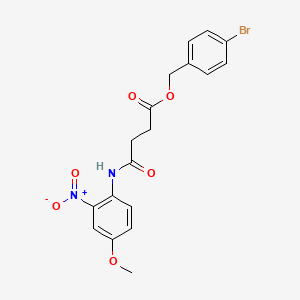
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate
Overview
Description
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate is a complex organic compound that features a bromophenyl group, a methoxy-nitroanilino group, and an oxobutanoate moiety
Scientific Research Applications
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: Starting with bromobenzene, a Friedel-Crafts acylation reaction can be used to introduce the methyl group.
Introduction of the Methoxy-Nitroanilino Group: This step involves nitration of aniline followed by methoxylation.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the methoxy-nitroanilino intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted phenyl derivatives can be formed.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and methoxy groups can interact with various enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group but different functional groups.
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6/c1-26-14-6-7-15(16(10-14)21(24)25)20-17(22)8-9-18(23)27-11-12-2-4-13(19)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVZIODGJYWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
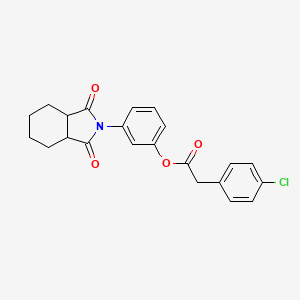
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B4059692.png)
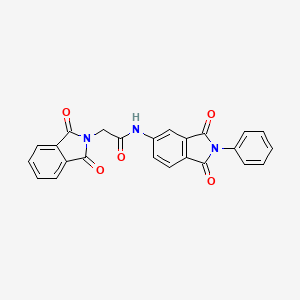

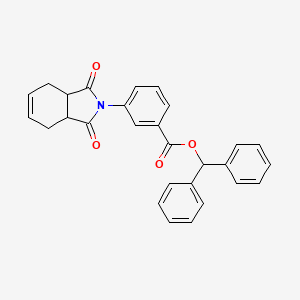
![N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4059716.png)
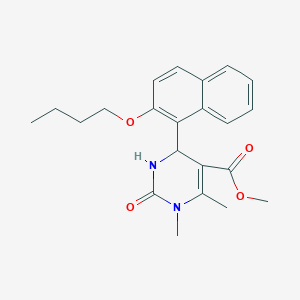
![7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)
